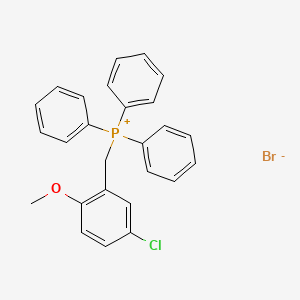
(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide
Vue d'ensemble
Description
“(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide” is a chemical compound with the molecular formula C26H23BrClOP . It has a molecular weight of 497.8 . This compound is used to solve the challenges of ionic liquids in various applications .
Synthesis Analysis
The synthesis of this compound involves the combination of 5-chloro-2-methoxybenzenemethanol and triphenylphosphine-hydrobromide in toluene . The mixture is heated to 80°C overnight . After cooling, the solid precipitate is filtered off and washed with toluene to yield the titled compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C26H23BrClOP . Unfortunately, the specific details about the molecular structure are not available in the search results.Applications De Recherche Scientifique
Synthesis of Stilbenes and Phosphonium Salts
Triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride, a compound structurally similar to (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide, has been utilized in the synthesis of cis-stilbenes through Wittig reactions. These reactions, conducted under anhydrous conditions, enable the formation of multiply substituted stilbenes, which are of interest due to their potential applications in organic electronics and photonics (Shivaprakash et al., 2015).
Antimicrobial Activity
New dialkyl(diaryl)-2-(5-chloro-2-hydroxyphenyl)-2-(phenylethenyl)pentylphosphonium salts, which are closely related to (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide, have been synthesized and evaluated for their antimicrobial activity. It was found that derivatives with 2-methoxyphenyl substituents at the phosphorus atom exhibit significant activity against gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents (Tatarinov et al., 2018).
Corrosion Inhibition
Quaternary phosphonium salts, including compounds structurally similar to (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide, have been reported as effective inhibitors for mild steel corrosion in acidic solutions. These salts, prepared and tested in various concentrations, showed high efficiencies in preventing corrosion, indicating their utility in industrial applications to protect metal surfaces (Goyal et al., 2020).
Organic Synthesis and Fluorescence Studies
The reaction of phosphonium salts with aromatic aldehydes under Wittig conditions has been explored for the synthesis of benzofurans and indoles, demonstrating the versatility of phosphonium salts in facilitating diverse organic transformations. Moreover, the fluorescence properties of resulting compounds have been studied, highlighting the potential of these materials in developing new fluorescent probes and materials (Begala et al., 2018; Kraus & Guo, 2008).
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClOP.BrH/c1-28-26-18-17-22(27)19-21(26)20-29(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLVZWIWAIRQAA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine](/img/structure/B1408980.png)


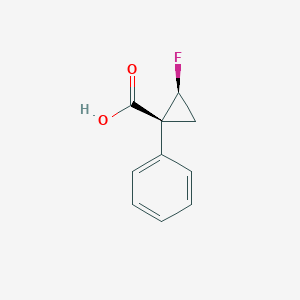

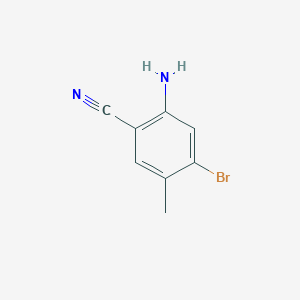
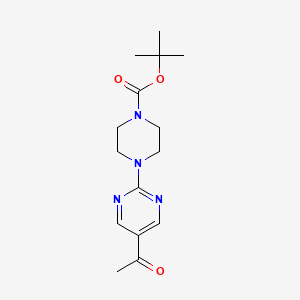
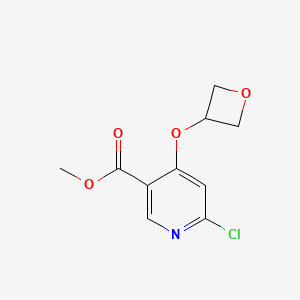
![4-Methyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408996.png)

![3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid](/img/structure/B1408998.png)
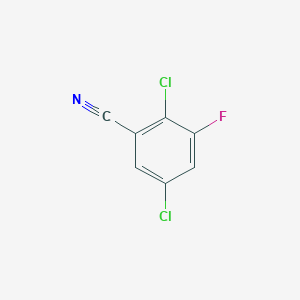
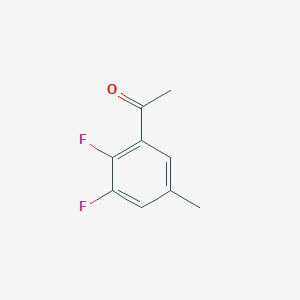
![2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1409002.png)